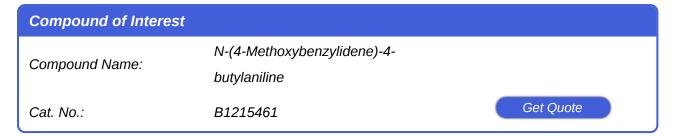




Spectroscopic Profile of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **N-(4-Methoxybenzylidene)-4-butylaniline** (MBBA), a well-studied Schiff base known for its liquid crystalline properties.[1][2] This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a comprehensive workflow for the synthesis and analysis of MBBA is visualized.

Core Spectroscopic Data

The following tables summarize the quantitative data from the spectroscopic analysis of **N-(4-Methoxybenzylidene)-4-butylaniline**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.3	S	1H	Imine proton (-CH=N-)
~7.8	d	2Н	Aromatic protons (ortho to -CH=N)
~7.2	d	2Н	Aromatic protons (ortho to butyl group)
~7.0	d	2H	Aromatic protons (meta to -CH=N)
~6.9	d	2H	Aromatic protons (meta to butyl group)
~3.8	S	3H	Methoxy protons (- OCH₃)
~2.6	t	2Н	Methylene protons (- CH2-C3H7)
~1.6	m	2Н	Methylene protons (- CH2-CH2-C2H5)
~1.3	m	2Н	Methylene protons (- CH2-CH3)
~0.9	t	3H	Methyl protons (-CH₃)

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data



Chemical Shift (δ) ppm Assignment		
~160	Imine carbon (-CH=N-)	
~162	Aromatic carbon attached to -OCH₃	
~149	Aromatic carbon attached to imine nitrogen	
~140	Aromatic carbon attached to butyl group	
~132	Aromatic carbons (ortho to -CH=N)	
~129	Aromatic carbons (ortho to butyl group)	
~121	Aromatic carbon para to imine nitrogen	
~114	Aromatic carbons (meta to -CH=N)	
~55	Methoxy carbon (-OCH₃)	
~35	Methylene carbon (-CH ₂ -C ₃ H ₇)	
~33	Methylene carbon (-CH2-CH2-C2H5)	
~22	Methylene carbon (-CH2-CH3)	
~14	Methyl carbon (-CH₃)	

Note: These are approximate values and can vary based on experimental conditions.

Table 3: FT-IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Weak	Aromatic C-H stretch
~2955, 2928, 2858	Medium	Aliphatic C-H stretch (butyl group)
~1625	Strong	C=N (imine) stretch
~1600, 1575	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Asymmetric C-O-C stretch (methoxy)
~1030	Medium	Symmetric C-O-C stretch (methoxy)
~835	Strong	p-substituted benzene C-H out-of-plane bend

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
267	High	[M]+ (Molecular ion)
224	Medium	[M - C ₃ H ₇]+
134	High	[CH ₃ OC ₆ H ₄ CH=N] ⁺
121	High	[CH₃OC ₆ H ₄ C≡O] ⁺
91	Medium	[C ₇ H ₇]+ (Tropylium ion)

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Table 5: UV-Visible Spectroscopic Data



λmax (nm)	Molar Absorptivity (ε)	Solvent	Electronic Transition
~280	High	Ethanol	π → π
~320	Medium	Ethanol	n → π

Note: The UV-Visible spectrum of Schiff bases is characterized by absorption bands arising from electronic transitions within the aromatic rings and the imine group. The exact λ max and molar absorptivity are dependent on the solvent.

Experimental Protocols Synthesis of N-(4-Methoxybenzylidene)-4-butylaniline

This procedure is a standard condensation reaction to form a Schiff base.[1]

Materials:

- 4-methoxybenzaldehyde
- 4-butylaniline
- Absolute ethanol
- · Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve equimolar amounts of 4-methoxybenzaldehyde and 4-butylaniline in a minimal amount of absolute ethanol in a round-bottom flask.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- The mixture is then refluxed with stirring for approximately 2-4 hours.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).



- After the reaction is complete, the mixture is cooled to room temperature, and then in an ice bath to induce crystallization.
- The resulting solid product is collected by vacuum filtration and washed with cold ethanol.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **N-(4-Methoxybenzylidene)-4-butylaniline**.

Spectroscopic Analysis

- a) Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
 A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- b) Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
 dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin
 film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile
 solvent and allowing the solvent to evaporate.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Foundational & Exploratory





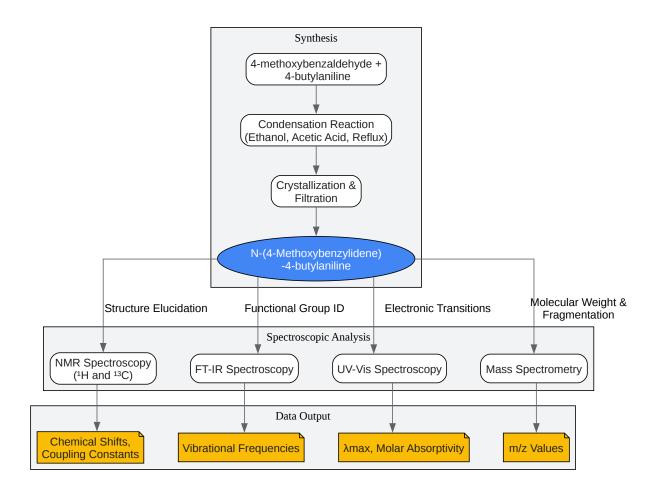
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
- c) Ultraviolet-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference in the second beam of the spectrophotometer to obtain a baseline.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law.
- d) Mass Spectrometry (MS)
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile compounds, this can be via a direct insertion probe or gas chromatography. For non-volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
- Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for volatile compounds, which results in the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., quadrupole, time-of-flight).



- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualizations Synthesis and Spectroscopic Analysis Workflow





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Caption: Workflow for the synthesis and spectroscopic characterization of MBBA.



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References

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- 2. MBBA Wikipedia [en.wikipedia.org]
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